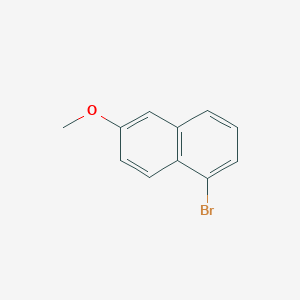

6-Methoxy-1-bromo naphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148963. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-6-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYUBKSTSJQFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302133 | |

| Record name | 6-Methoxy-1-bromo naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83710-62-7 | |

| Record name | 1-Bromo-6-methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83710-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 148963 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083710627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 83710-62-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-1-bromo naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Methoxy-1-bromo naphthalene chemical properties

An In-depth Technical Guide to 6-Methoxy-1-bromo naphthalene: Properties, Synthesis, and Reactivity

Introduction

This compound is a key aromatic building block in modern organic synthesis. Its unique electronic and steric properties, derived from the methoxy-substituted naphthalene core and the strategically positioned bromine atom, make it a versatile precursor for a wide range of complex molecules. This guide provides an in-depth analysis of its chemical properties, synthesis, and reactivity, with a focus on its application in drug discovery and materials science. For researchers and drug development professionals, understanding the nuances of this reagent is critical for designing efficient synthetic routes to novel chemical entities.

Core Physicochemical and Computed Properties

The fundamental properties of this compound dictate its behavior in chemical reactions and its handling requirements. These are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉BrO | [1][2][][4] |

| Molecular Weight | 237.09 g/mol | [1][2][] |

| CAS Number | 83710-62-7 | [2][4][5] |

| IUPAC Name | 1-bromo-6-methoxynaphthalene | [1][][4] |

| Synonyms | 1-Bromo-6-methoxy-naphthalene | [2][][4] |

| XLogP3 | 3.8 | [1] |

| Topological Polar Surface Area | 9.2 Ų | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis Methodologies: A Rational Approach

The synthesis of naphthyl ethers and their halogenated derivatives is a well-established field, yet the specific regioselectivity required for this compound demands a carefully controlled strategy. A common and industrially relevant approach begins with the bromination of 2-methoxynaphthalene.

The rationale for this pathway is rooted in the principles of electrophilic aromatic substitution on naphthalene systems. The methoxy group at the C2 position is a powerful activating group, directing electrophiles primarily to the C1 (ortho) and C6 (para-like) positions. Direct bromination often leads to a mixture of products, including the undesired 1,6-dibromo-2-methoxynaphthalene. A subsequent selective debromination step is therefore required to yield the target compound.

References

An In-depth Technical Guide to 1-bromo-6-methoxynaphthalene (CAS 83710-62-7): Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 1-bromo-6-methoxynaphthalene, a key naphthalenic building block utilized in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's fundamental properties, synthesis, characteristic reactivity in pivotal cross-coupling reactions, and its applications as a versatile chemical intermediate.

Core Properties and Specifications

1-bromo-6-methoxynaphthalene is a substituted naphthalene derivative valued for its specific reactivity profile, which is dictated by the methoxy group's electron-donating nature and the strategic placement of the bromine atom. These features make it a valuable precursor for constructing more complex molecular architectures.

Table 1: Physicochemical Properties of 1-bromo-6-methoxynaphthalene [1][2][3]

| Property | Value |

| CAS Number | 83710-62-7[1][4][5] |

| Molecular Formula | C₁₁H₉BrO[1][5] |

| Molecular Weight | 237.09 g/mol [1][2] |

| IUPAC Name | 1-bromo-6-methoxynaphthalene[2] |

| Synonyms | 6-Methoxy-1-bromo naphthalene[1][5] |

| Boiling Point | 324.7 ± 15.0 °C at 760 mmHg |

| LogP | 3.61 - 3.8[1][2] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų[1][2] |

| SMILES | COC1=CC2=C(C=C1)C(=CC=C2)Br[2][3] |

Synthesis and Characterization

The synthesis of substituted naphthalenes often requires careful control of regioselectivity. While multiple routes to brominated methoxynaphthalenes exist, a common strategy involves the direct bromination of 2-methoxynaphthalene. However, this can lead to isomeric mixtures. A more controlled, albeit related, approach for a different isomer involves a two-step sequence of dibromination followed by selective debromination, which highlights the nuanced chemistry required for regiocontrol.[6][7] For instance, bromination of 2-methoxynaphthalene can yield 1,6-dibromo-2-methoxynaphthalene, which is then selectively dehalogenated at the 1-position using iron powder.[6][7]

A plausible synthesis for the target compound, 1-bromo-6-methoxynaphthalene, would start from 6-methoxy-1-naphthol or a related precursor, followed by a suitable bromination or Sandmeyer reaction from the corresponding amine.

Illustrative Synthesis Workflow

The following diagram illustrates a generalized pathway for synthesizing functionalized naphthalenes, emphasizing the introduction of key substituents.

Caption: Generalized workflow for the synthesis of 1-bromo-6-methoxynaphthalene.

Spectroscopic Characterization

Verifying the structure and purity of 1-bromo-6-methoxynaphthalene is critical. The following data are characteristic of the compound.

Table 2: Spectroscopic Data for Structural Elucidation

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as a series of doublets and multiplets in the range of ~7.0-8.2 ppm. The methoxy group will present as a singlet around 3.9-4.0 ppm. The specific coupling patterns are key to confirming the 1,6-substitution pattern. |

| ¹³C NMR | Signals for ten aromatic carbons and one methoxy carbon. The carbon bearing the bromine atom (C1) will be shifted downfield. |

| IR Spectroscopy | Characteristic peaks for C-H stretching (aromatic, ~3000-3100 cm⁻¹), C=C stretching (aromatic, ~1500-1600 cm⁻¹), C-O stretching (aryl ether, ~1250 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak [M]⁺ and [M+2]⁺ will appear in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom. For C₁₁H₉BrO, the expected m/z would be ~236 and ~238.[8] |

Core Reactivity and Synthetic Utility

The true value of 1-bromo-6-methoxynaphthalene lies in its utility as a versatile building block in palladium-catalyzed cross-coupling reactions and in the formation of organometallic reagents. The C-Br bond serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[9][10] 1-bromo-6-methoxynaphthalene is an excellent substrate for this transformation, allowing for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the 1-position.

Causality in Protocol Design:

-

Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required to initiate the catalytic cycle.[11]

-

Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or tricyclohexylphosphine) are crucial. They stabilize the palladium center, promote oxidative addition, and facilitate the reductive elimination step.[11]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where it activates the organoboron species to form a more nucleophilic boronate complex.[11]

-

Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 1-Aryl-6-methoxynaphthalene

-

To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 1-bromo-6-methoxynaphthalene (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₂CO₃ (2.0 eq.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent system (e.g., toluene/ethanol/water 4:1:1).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, which are prevalent in pharmaceuticals and agrochemicals.[12][13] This reaction allows for the coupling of 1-bromo-6-methoxynaphthalene with a wide range of primary and secondary amines.[12][14]

Causality in Protocol Design:

-

Catalyst & Ligand: This reaction is highly dependent on the choice of a palladium precatalyst and a specialized, bulky, electron-rich phosphine ligand (e.g., BINAP, DavePhos, Xantphos).[15] The ligand's steric and electronic properties are critical for promoting the challenging reductive elimination step that forms the C-N bond.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used because it is strong enough to deprotonate the amine (or the intermediate palladium-amine complex) but is too bulky to compete as a nucleophile.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of N-Aryl-6-methoxynaphthalen-1-amine

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq.).

-

Add 1-bromo-6-methoxynaphthalene (1.0 eq.) and the desired amine (1.2 eq.).

-

Add an anhydrous, deoxygenated solvent such as toluene.

-

Seal the vessel and heat the mixture (typically 80-110 °C) with vigorous stirring until the reaction is complete as determined by LC-MS.

-

After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

-

After filtration and solvent evaporation, purify the residue via column chromatography to obtain the target N-arylated product.[16]

C. Grignard Reaction: Formation of Organometallic Reagents

The C-Br bond in 1-bromo-6-methoxynaphthalene can be converted into a highly nucleophilic organometallic species via the Grignard reaction.[17][18] This involves reacting the aryl bromide with magnesium metal in an anhydrous ether solvent to form (6-methoxynaphthalen-1-yl)magnesium bromide.[19] This Grignard reagent is a powerful carbon nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and CO₂, to form new C-C bonds.[17][19]

Causality in Protocol Design:

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents, which will rapidly quench the reagent.[19] All glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[17][20]

-

Initiation: The reaction can sometimes be slow to start. Adding a small crystal of iodine can help activate the magnesium surface.[17][20]

-

Subsequent Reaction: The Grignard reagent is typically generated and used in situ without isolation. The electrophile is added to the solution of the newly formed reagent.[21]

Caption: Workflow for the formation and reaction of a Grignard reagent.

Applications in Research and Development

The primary application of 1-bromo-6-methoxynaphthalene is as a versatile intermediate in the synthesis of complex organic molecules. Its structural isomer, 2-bromo-6-methoxynaphthalene, is a well-known precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen and the drug Nabumetone.[22] Similarly, 1-bromo-6-methoxynaphthalene serves as a crucial starting material for creating libraries of novel compounds with the 6-methoxynaphthalene scaffold, which is a common motif in pharmacologically active molecules and functional materials for applications like organic light-emitting diodes (OLEDs).

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 1-bromo-6-methoxynaphthalene is essential.

-

Safety: The compound is classified as an acute toxicant if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1] Room temperature storage is generally acceptable.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C11H9BrO | CID 288221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 6-Methoxynaphthalen-1-amine | C11H11NO | CID 319520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. Grignard Reagents | Thermo Fisher Scientific - TW [thermofisher.com]

- 19. d.web.umkc.edu [d.web.umkc.edu]

- 20. orgsyn.org [orgsyn.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Optically active 1-(6-methoxy-2-naphthyl)-2-alkoxycarbonyl)amino-1-propanone, its derivatives and their halo anlogs, and methods for their manufacture - Patent 0091757 [data.epo.org]

A Comprehensive Technical Guide to the Molecular Structure and Applications of 6-Methoxy-1-bromo naphthalene

Abstract: 6-Methoxy-1-bromo naphthalene is a key bicyclic aromatic hydrocarbon derivative that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, conferred by the methoxy and bromo substituents on the naphthalene core, make it a valuable precursor for a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it explores the reactivity of this compound and its applications as a synthetic intermediate, with a focus on its role in the development of novel therapeutic agents.

Introduction: The Significance of Substituted Naphthalenes

Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives are fundamental scaffolds in organic chemistry.[1] The introduction of substituents onto the naphthalene ring system dramatically alters its physical and chemical properties, leading to a vast array of compounds with diverse applications.[2] Naphthalene-based structures are found in numerous marketed drugs, highlighting their importance in medicinal chemistry.[1] this compound, in particular, is a strategically important intermediate. The presence of a bromine atom at the 1-position provides a reactive handle for various cross-coupling reactions, while the methoxy group at the 6-position modulates the electronic properties of the aromatic system and can influence biological activity.[3] This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this important molecule.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a naphthalene core substituted with a bromine atom at the C1 position and a methoxy group at the C6 position.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrO | [4] |

| Molecular Weight | 237.09 g/mol | [4] |

| CAS Number | 83710-62-7 | [5] |

| IUPAC Name | 1-bromo-6-methoxynaphthalene | [] |

| XLogP3 | 3.8 | [4] |

These properties indicate a non-polar molecule with limited solubility in water but good solubility in common organic solvents. Its molecular weight and lipophilicity are within the range of typical drug-like molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the bromination of 2-methoxynaphthalene.

Illustrative Synthetic Pathway: Bromination of 2-Methoxynaphthalene

A prevalent industrial synthesis involves the bromination of 2-methoxynaphthalene.[7] This process often leads to the formation of a dibrominated intermediate, 1,6-dibromo-2-methoxynaphthalene, which is then selectively debrominated to yield the desired product.[7]

References

6-Methoxy-1-bromo naphthalene IUPAC name and synonyms

An In-depth Technical Guide to 6-Methoxy-1-bromo naphthalene: Nomenclature, Synthesis, and Characterization

Section 1: Nomenclature and Identification

This compound, a substituted naphthalene derivative, is a key organic building block utilized in various synthetic applications. Its formal identification according to the International Union of Pure and Applied Chemistry (IUPAC) is 1-bromo-6-methoxynaphthalene .[1] The unique substitution pattern on the naphthalene core imparts specific reactivity and properties to the molecule. For clarity in research and chemical sourcing, it is crucial to recognize its various synonyms and registry numbers.

Table 1: Chemical Identifiers for 1-bromo-6-methoxynaphthalene

| Identifier | Value |

|---|---|

| IUPAC Name | 1-bromo-6-methoxynaphthalene[1] |

| Common Name | This compound |

| Synonyms | 1-bromo-6-methoxy-naphthalene, Naphthalene, 1-bromo-6-methoxy- |

| CAS Number | 83710-62-7[2] |

| Molecular Formula | C₁₁H₉BrO[2] |

| InChI Key | YWYUBKSTSJQFQI-UHFFFAOYSA-N |

Section 2: Physicochemical Properties

The physical and chemical properties of 1-bromo-6-methoxynaphthalene dictate its handling, storage, and behavior in reaction media. These properties are essential for designing synthetic protocols and purification procedures.

Table 2: Physicochemical Data for 1-bromo-6-methoxynaphthalene

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 237.09 g/mol | --INVALID-LINK--[1] |

| Appearance | Solid or liquid | --INVALID-LINK-- |

| Boiling Point | 124.5-126.0 °C (at 0.8 Torr) | --INVALID-LINK--[2] |

| Storage | Store at room temperature, sealed in a dry environment. | --INVALID-LINK-- |

| Purity (Typical) | ≥97% | --INVALID-LINK-- |

Section 3: Synthesis and Mechanistic Insights

The synthesis of 1-bromo-6-methoxynaphthalene is governed by the principles of electrophilic aromatic substitution on the 2-methoxynaphthalene scaffold. The methoxy group (-OCH₃) is a strong activating group, directing incoming electrophiles primarily to the ortho (C1) and para (C6) positions. However, the high reactivity of the C1 position often leads to challenges in achieving selective mono-bromination, as di-substitution to form 1,6-dibromo-2-methoxynaphthalene can occur readily.[3][4]

Synthetic Strategy: Electrophilic Bromination

The primary route to this compound involves the direct bromination of 2-methoxynaphthalene. The choice of brominating agent and reaction conditions is critical to control the regioselectivity and prevent over-bromination.

Caption: General workflow for the synthesis of 1-bromo-6-methoxynaphthalene.

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The π-electrons of the naphthalene ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion. Subsequent deprotonation restores aromaticity, yielding the final product. The methoxy group stabilizes the arenium ion, particularly when the attack occurs at the C1 position.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. WO1998050334A1 - Production of brominated methoxynaphthalene compounds - Google Patents [patents.google.com]

- 4. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

Physical and chemical characteristics of 1-bromo-6-methoxynaphthalene

An In-depth Technical Guide to 1-Bromo-6-methoxynaphthalene for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-bromo-6-methoxynaphthalene (CAS No. 83710-62-7), a key intermediate in organic synthesis. While experimental data for this specific isomer is less prevalent than for its 2-bromo counterpart, this document synthesizes available information from chemical databases and extrapolates expected properties based on established chemical principles. The guide covers nomenclature, physicochemical properties, predicted spectroscopic characteristics, a detailed synthesis protocol, and its applications, particularly as a building block in medicinal chemistry. This document is intended to serve as a valuable resource for researchers, synthetic chemists, and professionals in the field of drug development by providing both foundational knowledge and practical insights into the handling and application of this versatile molecule.

Nomenclature and Structural Identification

1-Bromo-6-methoxynaphthalene is an aromatic organic compound featuring a naphthalene core substituted with a bromine atom at the 1-position and a methoxy group at the 6-position. It is crucial for researchers to distinguish this isomer from the more commonly cited 2-bromo-6-methoxynaphthalene (CAS No. 5111-65-9), as their physical properties and reactivity can differ.

-

IUPAC Name : 1-bromo-6-methoxynaphthalene[1]

-

CAS Number : 83710-62-7

-

Molecular Formula : C₁₁H₉BrO[2]

-

Synonyms : 6-Methoxy-1-bromo naphthalene, Naphthalene, 1-bromo-6-methoxy-[1][2]

Physicochemical Properties

Quantitative experimental data for 1-bromo-6-methoxynaphthalene is limited. The following table summarizes key physical and chemical properties, combining reported experimental values with high-quality computed data from established chemical databases.

| Property | Value | Source |

| Molecular Weight | 237.09 g/mol | [1][2] |

| Exact Mass | 235.98368 Da | [1] |

| Boiling Point | 324.7 ± 15.0 °C at 760 mmHg | |

| Melting Point | Not available (n/a) | [3] |

| Appearance | Expected to be a solid or oil at room temperature. | Inferred |

| LogP (Octanol/Water Partition Coefficient) | 3.61 - 3.8 | [1][2] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [1][2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

| Solubility | Insoluble in water; expected to be soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, and acetone. | [4] (Inferred) |

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.

-

Methoxy Protons (-OCH₃) : A sharp singlet would appear in the upfield region, likely around δ 3.9-4.0 ppm .

-

Aromatic Protons : Six protons are attached to the naphthalene core, each in a unique chemical environment. Therefore, six distinct signals are expected in the aromatic region (δ 7.0-8.5 ppm ). These would likely appear as doublets or multiplets due to coupling with neighboring protons. The proton peri to the bromine atom (at the 8-position) is expected to be the most downfield-shifted due to steric and electronic effects.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum should display 11 unique signals corresponding to each carbon atom in the molecule.

-

Methoxy Carbon (-OCH₃) : A signal in the upfield region, typically around δ 55-56 ppm .

-

Aromatic Carbons : Ten signals are expected in the aromatic region (δ 105-160 ppm ). The carbon bearing the methoxy group (C6) would be significantly upfield-shifted, while the carbon attached to the bromine (C1) would also show a characteristic shift.

Predicted IR Spectrum

The infrared spectrum provides information about the functional groups present. Key absorption bands would include:

-

~3050-3100 cm⁻¹ : Aromatic C-H stretching.

-

~1600, 1500, 1450 cm⁻¹ : Aromatic C=C ring stretching vibrations.

-

~1250-1200 cm⁻¹ : Aryl-O (ether) asymmetric stretching.

-

~1050-1000 cm⁻¹ : Aryl-O (ether) symmetric stretching.

-

~600-500 cm⁻¹ : C-Br stretching.

Predicted Mass Spectrum

Mass spectrometry is critical for confirming molecular weight and elemental composition.

-

Molecular Ion (M⁺) : A prominent feature would be the molecular ion peak. Due to the presence of bromine, this peak will appear as a doublet with two signals of nearly equal intensity: one for the isotope ⁷⁹Br (at m/z ≈ 236) and one for the isotope ⁸¹Br (at m/z ≈ 238). This isotopic pattern is a definitive indicator of a monobrominated compound.

-

Fragmentation : Common fragmentation pathways would involve the loss of the bromine atom ([M-Br]⁺) or the methoxy group ([M-OCH₃]⁺).

Synthesis and Purification

1-Bromo-6-methoxynaphthalene is not commonly available from major suppliers, often requiring custom synthesis. A plausible and efficient laboratory-scale synthesis can be adapted from patented industrial processes for related isomers.[5][6] The strategy involves the selective bromination of 2-methoxynaphthalene. Due to the activating nature of the methoxy group, direct bromination tends to yield multiple products. A common industrial approach for a related isomer involves a two-step "bromo-debromo" process to achieve regioselectivity.[6]

Proposed Synthetic Workflow: Bromination of 2-Methoxynaphthalene

This protocol is a representative procedure based on established chemical principles for electrophilic aromatic substitution on naphthalene systems.

Caption: Proposed workflow for the synthesis of 1-bromo-6-methoxynaphthalene.

Detailed Protocol and Scientific Rationale

-

Reaction Setup : 2-methoxynaphthalene (1.0 eq) is dissolved in a non-polar solvent like carbon tetrachloride (CCl₄) or dichloromethane (DCM).

-

Rationale: These solvents are inert to the reaction conditions and effectively dissolve the starting material. The reaction is protected from light because bromine is light-sensitive and can form radicals, leading to unwanted side reactions.

-

-

Bromination : The solution is cooled to 0-5 °C. A solution of bromine (Br₂, 1.05 eq) in the same solvent is added dropwise.

-

Rationale: The methoxy group is an ortho-, para-director and strongly activating. Cooling the reaction is critical to control the exothermic reaction and to minimize the formation of poly-brominated byproducts. The 1-position (alpha) of naphthalene is kinetically favored for electrophilic substitution over other positions.

-

-

Monitoring : The reaction is monitored by Thin Layer Chromatography (TLC) until the 2-methoxynaphthalene spot is consumed.

-

Rationale: TLC provides a quick and effective way to determine the endpoint of the reaction, preventing over-reaction and the formation of impurities.

-

-

Workup : The reaction is quenched with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted bromine. The organic layer is then washed with sodium bicarbonate (NaHCO₃) solution to remove acidic byproducts like HBr, followed by a brine wash.

-

Rationale: Quenching is a crucial safety step. The subsequent washes ensure that the crude product is free of acidic impurities that could interfere with purification.

-

-

Purification : The crude product is purified by column chromatography on silica gel.

-

Rationale: Due to the potential formation of isomeric byproducts (e.g., bromination at other positions), column chromatography is essential to isolate the desired 1-bromo-6-methoxynaphthalene isomer with high purity.

-

Chemical Reactivity and Applications in Drug Development

1-Bromo-6-methoxynaphthalene is a valuable synthetic intermediate due to the versatile reactivity of the C-Br bond. It serves as a precursor for introducing the 6-methoxynaphthyl moiety into larger molecules.

-

Cross-Coupling Reactions : The aryl bromide functionality is an excellent handle for participating in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.

-

Grignard Reagent Formation : The compound can be converted into a Grignard reagent by reacting with magnesium metal.[7] This nucleophilic organometallic species can then be used to react with a wide range of electrophiles (e.g., aldehydes, ketones, esters) to build more complex molecular scaffolds.

-

Intermediate for Naproxen Analogs : While 2-bromo-6-methoxynaphthalene is a direct precursor to the anti-inflammatory drug Naproxen,[5][8] the 1-bromo isomer serves as a valuable tool for synthesizing novel analogs and derivatives. By modifying the substitution pattern on the naphthalene ring, medicinal chemists can explore new structure-activity relationships (SAR) to develop drugs with improved efficacy, selectivity, or pharmacokinetic profiles.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 1-bromo-6-methoxynaphthalene and for monitoring reaction progress.

-

Method : A reverse-phase (RP) HPLC method is typically suitable.[9]

-

Stationary Phase : C18 column.

-

Mobile Phase : A gradient of acetonitrile and water, often with a small amount of acid modifier like formic acid (for MS compatibility) or phosphoric acid.[9]

-

Detection : UV detection, typically at a wavelength where the naphthalene ring system strongly absorbs (e.g., ~254 nm).

Caption: General workflow for purity analysis by reverse-phase HPLC.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-bromo-6-methoxynaphthalene is not widely available, the safety precautions should be based on those for structurally similar aryl bromides. The 2-bromo isomer is classified as an irritant and harmful if swallowed.

-

GHS Hazard Statements (for 2-bromo isomer) : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures :

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

References

- 1. This compound | C11H9BrO | CID 288221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. keyorganics.net [keyorganics.net]

- 5. data.epo.org [data.epo.org]

- 6. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nbinno.com [nbinno.com]

- 9. 6-Bromo-1-methoxynaphthalene | SIELC Technologies [sielc.com]

Spectroscopic Characterization of 6-Methoxy-1-bromo naphthalene: A Technical Guide

Introduction

6-Methoxy-1-bromo naphthalene is a substituted naphthalene derivative with potential applications in organic synthesis and drug development. As with any novel or specialized chemical entity, a thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule, enabling unambiguous identification and characterization.

This technical guide provides an in-depth analysis of the spectral data for this compound (CAS 83710-62-7). It is important to note that at the time of this writing, experimental spectral data for this specific compound is not widely available in public databases. Therefore, this guide presents a combination of predicted spectral data, based on established principles of spectroscopy and data from structurally related compounds, alongside generalized experimental protocols for data acquisition. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the characterization of this compound and similar molecules.

Molecular Structure

The structural formula of this compound is C₁₁H₉BrO, with a molecular weight of 237.09 g/mol .[1] The numbering of the naphthalene ring is crucial for the correct assignment of spectral signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing, deshielding bromine atom.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.2 - 7.4 | d | J ≈ 8.0 |

| H-3 | 7.5 - 7.7 | t | J ≈ 8.0 |

| H-4 | 7.8 - 8.0 | d | J ≈ 8.0 |

| H-5 | 7.1 - 7.3 | d | J ≈ 2.0 |

| H-7 | 7.3 - 7.5 | dd | J ≈ 9.0, 2.0 |

| H-8 | 7.9 - 8.1 | d | J ≈ 9.0 |

| -OCH₃ | 3.9 - 4.1 | s | - |

Interpretation of Predicted ¹H NMR Spectrum:

-

Aromatic Protons (7.1 - 8.1 ppm): The six aromatic protons will resonate in this region. The exact chemical shifts are influenced by the positions of the bromine and methoxy substituents. Protons on the same ring as the bromine (H-2, H-3, H-4) will be deshielded compared to a simple naphthalene. Protons on the ring with the methoxy group (H-5, H-7, H-8) will be influenced by its electron-donating nature.

-

Coupling Constants: The coupling constants are indicative of the spatial relationship between protons. Ortho-coupling (³J) in naphthalene systems is typically in the range of 7-9 Hz, while meta-coupling (⁴J) is smaller, around 1-3 Hz.

-

Methoxy Protons (3.9 - 4.1 ppm): The three protons of the methoxy group will appear as a sharp singlet, as they are not coupled to any other protons.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show 11 distinct signals, one for each carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 115 - 120 |

| C-2 | 128 - 132 |

| C-3 | 125 - 129 |

| C-4 | 129 - 133 |

| C-4a | 130 - 135 |

| C-5 | 105 - 110 |

| C-6 | 155 - 160 |

| C-7 | 118 - 122 |

| C-8 | 127 - 131 |

| C-8a | 133 - 138 |

| -OCH₃ | 55 - 58 |

Interpretation of Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons (105 - 160 ppm): The ten carbons of the naphthalene ring will resonate in this broad range. The carbon attached to the bromine (C-1) will have its chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon bearing the methoxy group (C-6) will be deshielded due to the oxygen's electronegativity.

-

Methoxy Carbon (55 - 58 ppm): The carbon of the methoxy group typically appears in this region. Studies on aromatic methoxy compounds have shown that the chemical shift of the methoxy carbon is around 56 ppm.[2][3]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Key IR Absorptions

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2950 - 2850 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-O-C Asymmetric Stretch | 1275 - 1200 | Strong |

| C-O-C Symmetric Stretch | 1075 - 1020 | Medium |

| C-Br Stretch | 650 - 550 | Medium to Strong |

Interpretation of Predicted IR Spectrum:

-

Aromatic C-H Stretch: The peaks in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the aromatic naphthalene ring.

-

Aliphatic C-H Stretch: The absorptions between 2950 and 2850 cm⁻¹ are due to the C-H stretching of the methyl group in the methoxy substituent.

-

Aromatic C=C Stretch: The sharp peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic system.

-

C-O-C Stretches: The strong absorption band around 1250 cm⁻¹ is indicative of the asymmetric C-O-C stretching of the aryl-alkyl ether, while the symmetric stretch appears at a lower frequency.[4][5][6]

-

C-Br Stretch: The presence of the carbon-bromine bond is confirmed by a medium to strong absorption in the fingerprint region, typically between 650 and 550 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR):

-

Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum

| m/z | Relative Abundance | Identity |

| 236/238 | High | [M]⁺ (Molecular Ion) |

| 221/223 | Moderate | [M - CH₃]⁺ |

| 157 | High | [M - Br]⁺ |

| 128 | Moderate | [M - Br - CHO]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Interpretation of Predicted Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion.[7] There will be two peaks of nearly equal intensity at m/z 236 and 238, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.

-

Fragmentation Pattern: The fragmentation of this compound is expected to proceed through several key pathways:

-

Loss of a methyl radical (-CH₃): This would result in a fragment ion at m/z 221/223.

-

Loss of a bromine radical (-Br): This is a common fragmentation for bromo-aromatic compounds, leading to a prominent peak at m/z 157.[8][9]

-

Subsequent fragmentation: The [M - Br]⁺ fragment can further lose a formyl radical (-CHO) to give a peak at m/z 128.

-

References

- 1. 1-Bromonaphthalene(90-11-9) 1H NMR spectrum [chemicalbook.com]

- 2. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 4. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 5. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. proprep.com [proprep.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to Characterizing the Solubility Profile of 1-Bromo-6-methoxynaphthalene

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on determining and understanding the solubility profile of 1-bromo-6-methoxynaphthalene. Rather than a simple data sheet, this guide presents a complete framework, from theoretical prediction to experimental validation, embodying the principles of robust scientific inquiry.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is a cornerstone physicochemical property. It dictates a compound's bioavailability, influences formulation strategies, and can be a deciding factor in the success or failure of a potential therapeutic agent.[1][2][3] Poor solubility can lead to unreliable in-vitro assay results and challenging in-vivo pharmacokinetics.[2][3] This guide focuses on 1-bromo-6-methoxynaphthalene, a substituted naphthalene derivative that serves as a valuable building block in medicinal chemistry. Understanding its solubility is the first step toward its effective utilization in research and development.

Theoretical Profile: Predicting Solubility from Structure

Before any wet lab experimentation, a thorough analysis of the molecule's intrinsic properties provides a predictive foundation for its behavior. This causality-driven approach ensures that experimental design is logical and efficient.

Core Physicochemical Properties

1-bromo-6-methoxynaphthalene is a substituted aromatic hydrocarbon. Its key structural features and computed properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrO | [4][5][6] |

| Molecular Weight | 237.09 g/mol | [4][5] |

| XLogP3 | ~3.8 | [5] |

| Hydrogen Bond Donors | 0 | [4][5] |

| Hydrogen Bond Acceptors | 1 (the methoxy oxygen) | [4][5] |

The high calculated LogP value (~3.8) is a strong indicator of lipophilicity, suggesting that the compound will have low intrinsic solubility in aqueous media and will preferentially dissolve in non-polar, organic solvents.[5] The molecular structure is dominated by the large, non-polar naphthalene ring system. The presence of a single, weakly polar methoxy group and a bromo-substituent does little to counteract the overall hydrophobic character. The absence of any hydrogen bond donors further limits its ability to form favorable interactions with protic solvents like water.[4][5]

The "Like Dissolves Like" Principle: A Mechanistic View

The solubility of a solute is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[7] Dissolution is favored when the energy required to break solute-solute and solvent-solvent interactions is compensated by the formation of energetically favorable solute-solvent interactions.

For 1-bromo-6-methoxynaphthalene, the dominant forces will be London dispersion forces and potential π-π stacking from the aromatic system. The diagram below illustrates the expected interactions with solvents of varying polarity.

References

- 1. rheolution.com [rheolution.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. chemscene.com [chemscene.com]

- 5. 6-Methoxy-1-bromo naphthalene | C11H9BrO | CID 288221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to 6-Methoxy-1-bromo naphthalene: Discovery, History, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 6-Methoxy-1-bromo naphthalene, a key aromatic intermediate. It delves into the historical context of its discovery and the evolution of its synthesis, offering a critical analysis of the synthetic strategies employed. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing detailed experimental protocols, mechanistic insights, and a thorough compilation of its physicochemical and spectroscopic properties.

Introduction: The Significance of a Versatile Naphthalene Derivative

This compound, with the chemical formula C₁₁H₉BrO, is a substituted naphthalene derivative that has garnered significant interest as a versatile building block in organic synthesis.[1] Its structure, featuring a methoxy group and a bromine atom on the naphthalene core, provides two key points for chemical modification, making it a valuable precursor for the synthesis of more complex molecules. While its isomer, 2-bromo-6-methoxynaphthalene, has been extensively studied due to its role as a key intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) Naproxen, this compound holds its own importance in the exploration of novel chemical entities.[2]

This guide aims to provide an in-depth understanding of this compound, from its historical roots to modern synthetic applications. We will explore the nuances of its synthesis, the rationale behind various experimental choices, and its detailed characterization.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development.

Physical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 83710-62-7 | [3] |

| Molecular Formula | C₁₁H₉BrO | [3] |

| Molecular Weight | 237.09 g/mol | [3] |

| IUPAC Name | 1-bromo-6-methoxynaphthalene | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The methoxy group (-OCH₃) is an electron-donating group, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. The bromine atom, while having an electron-withdrawing inductive effect, also participates in resonance, influencing the chemical shifts of the neighboring protons and carbons.

Predicted ¹H NMR Spectral Data (in CDCl₃):

-

A singlet for the methoxy protons (-OCH₃) is expected around δ 3.9-4.0 ppm.

-

A series of multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the six protons on the naphthalene ring. The proton at the C8 position is expected to be the most deshielded due to the peri-interaction with the bromine at C1.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

-

A signal for the methoxy carbon (-OCH₃) is expected around δ 55-56 ppm.

-

Signals for the ten carbons of the naphthalene ring are expected in the range of δ 105-160 ppm. The carbon bearing the bromine (C1) and the carbon bearing the methoxy group (C6) will have characteristic chemical shifts.

Historical Perspective and Discovery

The precise first synthesis and discovery of this compound are not prominently documented in readily accessible historical chemical literature. Its history is intertwined with the broader exploration of naphthalene chemistry and the development of synthetic methodologies for functionalizing this aromatic scaffold.

The synthesis of its parent molecule, 2-methoxynaphthalene (also known as nerolin or yara yara), has been known for a longer time and can be prepared by the alkylation of β-naphthol.[7][8] The subsequent electrophilic substitution reactions on 2-methoxynaphthalene, such as bromination, are the most logical pathway to this compound.

The challenge in the synthesis and, consequently, in tracing its specific discovery, lies in the regioselectivity of the bromination of 2-methoxynaphthalene. Electrophilic attack on the 2-substituted naphthalene ring can occur at several positions, leading to a mixture of isomers. The directing effects of the methoxy group favor substitution at the C1 (ortho) and C6 (para-like) positions. Therefore, early synthetic efforts likely produced mixtures of isomers, and the isolation and characterization of the pure 6-methoxy-1-bromo isomer would have depended on the separation techniques available at the time.

The development of more controlled and regioselective bromination methods has been a key focus in the synthesis of related compounds, particularly for the pharmaceutical industry's need for pure isomers like 2-bromo-6-methoxynaphthalene.[9][10] These advancements have indirectly contributed to the ability to synthesize and study this compound with greater precision.

Synthesis of this compound: A Technical Deep Dive

The synthesis of this compound primarily relies on the electrophilic bromination of 2-methoxynaphthalene. The choice of brominating agent, solvent, and reaction conditions is critical to control the regioselectivity and maximize the yield of the desired isomer.

Key Synthetic Strategy: Electrophilic Bromination of 2-Methoxynaphthalene

The methoxy group at the C2 position of the naphthalene ring is an activating, ortho-, para-directing group. In the context of the naphthalene ring system, the "para" position relative to C2 is C6, and the "ortho" position is C1. Therefore, electrophilic bromination of 2-methoxynaphthalene is expected to yield a mixture of 1-bromo-2-methoxynaphthalene and 6-bromo-2-methoxynaphthalene, with the potential for di- and poly-brominated products under harsher conditions.[11]

The formation of this compound (which is the same as 1-bromo-6-methoxynaphthalene) is therefore a direct consequence of this electrophilic substitution.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Bromination of 2-Methoxynaphthalene

The following protocol is a representative method for the synthesis of brominated methoxynaphthalene derivatives, which can be adapted to favor the formation of this compound. The key is to control the stoichiometry and reaction conditions to favor mono-bromination at the most reactive sites.

Objective: To synthesize this compound via the electrophilic bromination of 2-methoxynaphthalene.

Materials:

-

2-Methoxynaphthalene

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Iron powder (optional, for subsequent debromination if dibromo product is formed)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Dichloromethane or Diethyl ether

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-methoxynaphthalene in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid from the dropping funnel. Maintain the temperature below 10 °C during the addition. The reaction is exothermic.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess bromine.

-

Extraction: Extract the product with dichloromethane or diethyl ether. Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product, which will be a mixture of isomers, is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the this compound.

Rationale for Experimental Choices:

-

Solvent: Glacial acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the reactants and can help to moderate the reactivity of the bromine.

-

Temperature Control: Low temperature is crucial to control the rate of the reaction and to minimize the formation of poly-brominated byproducts.

-

Purification: Column chromatography is essential for separating the desired this compound from other isomers, which will have different polarities.

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Applications in Drug Development and Organic Synthesis

While not as extensively utilized as its 2-bromo-6-methoxy isomer, this compound serves as a valuable starting material for the synthesis of various organic compounds. Its utility stems from the presence of the bromine atom, which can be readily converted into other functional groups via cross-coupling reactions or by forming a Grignard reagent.

Precursor for Grignard Reagents

The bromine atom in this compound can be used to form the corresponding Grignard reagent, 6-methoxy-1-naphthylmagnesium bromide. This organometallic compound is a powerful nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.[12][13]

Synthesis of 6-methoxy-1-naphthylmagnesium bromide:

This Grignard reagent opens up synthetic pathways to a variety of substituted naphthalenes that would be difficult to access through direct substitution reactions.

Role in Cross-Coupling Reactions

The carbon-bromine bond in this compound is susceptible to various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, at the C1 position of the naphthalene ring. This versatility makes it a useful building block for the synthesis of complex polycyclic aromatic compounds and potential drug candidates.

Conclusion

This compound, while often overshadowed by its more famous isomer, is a compound of significant synthetic utility. Its history is rooted in the fundamental principles of electrophilic aromatic substitution on naphthalenes. Modern synthetic methods, particularly those focusing on regioselective bromination and purification techniques, have made this compound more accessible for research and development. Its ability to be transformed into a Grignard reagent or to participate in cross-coupling reactions makes it a valuable tool for organic chemists in the pursuit of novel molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, history, synthesis, and applications, serving as a valuable resource for the scientific community.

References

- 1. 1-Bromo-4-methoxynaphthalene | C11H9BrO | CID 138521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Page loading... [guidechem.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. 2-Bromo-6-methoxynaphthalene(5111-65-9) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Bromo-6-methoxynaphthalene(5111-65-9) 13C NMR spectrum [chemicalbook.com]

- 7. 2-Methoxynaphthalene - Wikipedia [en.wikipedia.org]

- 8. reddit.com [reddit.com]

- 9. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 10. WO1998050334A1 - Production of brominated methoxynaphthalene compounds - Google Patents [patents.google.com]

- 11. Regioselective bromination, debromination and bromine migration in a 2-acetoxymethyl-4,5,7-trialkoxynaphthalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. d.web.umkc.edu [d.web.umkc.edu]

- 13. prepchem.com [prepchem.com]

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 6-Bromo-2-methoxynaphthalene from 2-Naphthol

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for the synthesis of 6-bromo-2-methoxynaphthalene, a key intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[1][2] While the requested topic specified "6-Methoxy-1-bromo naphthalene," this guide will focus on the more common and synthetically accessible isomer, 6-bromo-2-methoxynaphthalene, starting from 2-naphthol. The principles and protocols herein are designed to offer both a practical step-by-step process and a deeper understanding of the reaction mechanisms and strategic considerations involved in the functionalization of naphthalene systems.

Two primary synthetic routes from 2-naphthol are presented, each with distinct advantages. The first strategy involves an initial methylation of 2-naphthol followed by a one-pot bromination/selective debromination. The second, more classical approach, involves the bromination of 2-naphthol, followed by selective reduction and subsequent methylation.

Strategic Overview: Navigating the Synthesis

The conversion of 2-naphthol to 6-bromo-2-methoxynaphthalene requires the strategic introduction of a methoxy group and a bromine atom onto the naphthalene core. The order of these transformations is critical and dictates the overall efficiency and complexity of the synthesis. The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution, which significantly influences the position of the incoming bromine electrophile.[3][4]

Caption: Overview of the two synthetic routes from 2-Naphthol.

Route A: Methylation Followed by One-Pot Bromination-Debromination

This modern and efficient approach streamlines the synthesis by first converting the reactive hydroxyl group into a more stable methoxy ether. This is followed by a clever one-pot reaction that installs bromine at two positions and then selectively removes it from the more reactive C-1 position.

Protocol 1: Methylation of 2-Naphthol to 2-Methoxynaphthalene (Nerolin)

The initial step is a classic Williamson ether synthesis, where the acidic proton of the 2-naphthol is removed by a base to form a nucleophilic naphthoxide ion. This ion then undergoes an Sₙ2 reaction with a methylating agent, such as dimethyl sulfate, to form the desired ether, 2-methoxynaphthalene, also known as Nerolin.[5][6]

Causality: The conversion of the hydroxyl to a methoxy group is crucial. The hydroxyl group itself is highly activating and would lead to complex product mixtures and potential oxidation during bromination. The methoxy group provides the necessary activation and directing effects for the subsequent step while being stable to the reaction conditions.

Table 1: Reagents and Materials for Methylation

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |

| 2-Naphthol | 144.17 | 36.0 g | 0.25 | Starting material. Harmful if swallowed or inhaled.[7][8] |

| Sodium Hydroxide (NaOH) | 40.00 | 11.0 g | 0.275 | Base to form the naphthoxide. |

| Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | 25.0 mL (33.2 g) | 0.263 | EXTREMELY TOXIC & CARCINOGENIC .[9][10] Must be handled with extreme caution in a certified chemical fume hood with appropriate personal protective equipment (PPE). |

| Water (Distilled) | 18.02 | 200 mL | - | Solvent. |

| 10% NaOH solution | - | As needed | - | For washing the crude product. |

| Ethanol or Methanol | - | As needed | - | For recrystallization. |

Step-by-Step Protocol:

-

Preparation of Sodium Naphthoxide: In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve 11.0 g of sodium hydroxide in 100 mL of distilled water. To this warm solution, add 36.0 g of 2-naphthol. Stir until a clear, homogeneous solution of sodium 2-naphthoxide is formed. Cool the solution to 10-15°C using an ice bath.[5]

-

Methylation: (Perform this step in a certified chemical fume hood) Slowly add 25.0 mL of dimethyl sulfate dropwise from the dropping funnel over a period of about one hour. Maintain vigorous stirring and keep the temperature of the reaction mixture between 10-20°C.[11] The product, 2-methoxynaphthalene, will begin to precipitate as a solid.

-

Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for one hour, then heat the mixture in a water bath at 70-80°C for another hour to ensure the reaction goes to completion and to decompose any unreacted dimethyl sulfate.[5]

-

Isolation and Purification: Cool the reaction mixture to room temperature. Filter the solid product using a Büchner funnel and wash it thoroughly first with cold 10% sodium hydroxide solution (to remove any unreacted 2-naphthol) and then with copious amounts of cold water until the washings are neutral.[5]

-

Drying and Recrystallization: Dry the crude product in a desiccator or a vacuum oven. The 2-methoxynaphthalene can be further purified by recrystallization from ethanol or methanol to yield white, crystalline flakes.[5] The expected yield is typically high, around 90-95%.

Protocol 2: One-Pot Bromination and Selective Debromination

This protocol, adapted from patented industrial processes, is a highly effective method for producing 6-bromo-2-methoxynaphthalene.[1][2][12] It relies on the principle that the C-1 position of 2-methoxynaphthalene is kinetically favored for electrophilic attack, but also more susceptible to subsequent debromination.

Mechanism: The reaction proceeds via electrophilic aromatic substitution.[13] The methoxy group activates the naphthalene ring, particularly at the C-1 (ortho) and C-6 (para-like) positions. The addition of two equivalents of bromine leads to the formation of 1,6-dibromo-2-methoxynaphthalene. Subsequently, the addition of metallic iron in the presence of HBr (formed in situ) selectively reduces the C-Br bond at the more sterically hindered C-1 position, yielding the desired 6-bromo-2-methoxynaphthalene.[1][2]

Caption: Workflow for the one-pot bromination/debromination.

Table 2: Reagents and Materials for Bromination/Debromination

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |

| 2-Methoxynaphthalene | 158.20 | 15.8 g | 0.1 | Starting material from Protocol 1. |

| Glacial Acetic Acid | 60.05 | 150 mL | - | Solvent. Corrosive. |

| Bromine (Br₂) | 159.81 | 10.2 mL (32.0 g) | 0.2 | HIGHLY TOXIC & CORROSIVE .[14][15][16] Handle with extreme care in a fume hood. Causes severe burns. |

| Iron powder (Fe) | 55.85 | 6.7 g | 0.12 | Reducing agent. |

| Aliphatic Hydrocarbon | - | As needed | - | For recrystallization (e.g., Heptane, Cyclohexane).[1] |

Step-by-Step Protocol:

-

Dissolution: In a 500 mL flask equipped with a stirrer and dropping funnel, dissolve 15.8 g of 2-methoxynaphthalene in 150 mL of glacial acetic acid.

-

Bromination: Prepare a solution of 10.2 mL of bromine in 30 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred 2-methoxynaphthalene solution at a temperature of 30-40°C. The addition should take approximately 1-2 hours.[1]

-

Intermediate Formation: After the bromine addition is complete, continue stirring the mixture for an additional 1-2 hours to ensure the complete formation of the 1,6-dibromo-2-methoxynaphthalene intermediate.

-

Selective Debromination: To the reaction mixture, add 6.7 g of iron powder in small portions. The temperature should be maintained between 30-60°C. An exothermic reaction may be observed.[1] The HBr generated during the bromination step facilitates the reduction by iron.

-

Reaction Completion: Stir the mixture for 2-3 hours after the iron addition is complete. The color of the reaction should change, indicating the consumption of bromine.

-

Isolation: Pour the reaction mixture into 500 mL of cold water. The crude product will precipitate. Filter the solid, wash thoroughly with water to remove iron salts and acetic acid, and then dry.

-

Purification: The crude 6-bromo-2-methoxynaphthalene can be purified by recrystallization from a suitable solvent such as ethanol or an aliphatic hydrocarbon like heptane.[1]

Route B: Bromination Followed by Methylation

This classical, multi-step approach involves functionalizing the naphthalene ring before introducing the methoxy group. While it involves more discrete steps and isolations, it avoids the use of a one-pot system and may offer more control over each individual transformation.[12][17]

Protocol 3: Synthesis and Methylation of 6-Bromo-2-naphthol

This sequence involves three distinct chemical transformations:

-

Dibromination of 2-Naphthol: Treatment of 2-naphthol with excess bromine leads to the formation of 1,6-dibromo-2-naphthol.[17]

-

Selective Reduction: The 1,6-dibromo-2-naphthol is then treated with a reducing agent, such as an alkali sulfite, which selectively removes the more reactive bromine atom at the C-1 position to yield 6-bromo-2-naphthol.[17]

-

Methylation: The final step is the methylation of the hydroxyl group of 6-bromo-2-naphthol, using a reagent like dimethyl sulfate or methyl bromide, to afford the target product.[12][17]

Due to the increased number of steps and the handling of multiple intermediates, this route can be more labor-intensive than Route A. However, it is a valid and well-documented alternative. A detailed step-by-step protocol for this route is beyond the scope of this application note but can be developed based on the cited literature.[17]

Safety Precautions

This synthesis involves several highly hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work. All operations should be performed in a well-ventilated chemical fume hood.

Table 3: Hazard Summary of Key Reagents

| Chemical | CAS Number | Key Hazards | Recommended PPE |

| 2-Naphthol | 135-19-3 | Harmful if swallowed or inhaled.[18] Causes serious eye irritation.[7] Very toxic to aquatic life.[8][19] | Safety glasses, nitrile gloves, lab coat. |

| Dimethyl Sulfate | 77-78-1 | EXTREMELY HAZARDOUS .[9] Fatal if inhaled, toxic if swallowed.[9] Causes severe skin burns and eye damage.[9] Suspected of causing genetic defects and may cause cancer.[9][10] | Chemical splash goggles, face shield, vapor respirator, specialized gloves (e.g., butyl rubber or laminate), full protective suit. |

| Bromine | 7726-95-6 | EXTREMELY HAZARDOUS . Fatal if inhaled.[14][15] Causes severe skin burns and eye damage.[20][21] Very toxic to aquatic life.[14] Strong oxidizer.[16] | Chemical splash goggles, face shield, vapor respirator, acid-resistant gloves, full protective suit. |

Data Summary and Route Comparison

Table 4: Comparison of Synthetic Strategies

| Feature | Route A: Methylation First | Route B: Bromination First |

| Number of Steps | 2 (Step 2 is one-pot) | 3 distinct steps with intermediate isolation |

| Key Reagents | Dimethyl Sulfate, Bromine, Iron | Bromine, Sodium Sulfite, Dimethyl Sulfate |

| Key Advantages | High efficiency, streamlined one-pot bromination/debromination step.[1] | More traditional, potentially greater control over each step. |

| Key Disadvantages | Requires extremely careful handling of dimethyl sulfate. | More labor-intensive, requires multiple workups and purifications. |

| Industrial Relevance | High, as patented processes utilize this one-pot strategy.[2][12] | Lower, generally superseded by more efficient modern methods. |

Conclusion

The synthesis of 6-bromo-2-methoxynaphthalene from 2-naphthol is a valuable process for obtaining a key precursor for pharmaceutical development. This guide details a highly efficient and industrially relevant pathway (Route A) involving an initial methylation followed by a one-pot bromination and selective debromination. This route is advantageous due to its atom economy and reduced number of synthetic steps. A classical alternative (Route B) is also discussed. Paramount to the successful and safe execution of these protocols is a strict adherence to safety measures, particularly when handling the highly toxic reagents dimethyl sulfate and elemental bromine. The provided protocols and mechanistic insights should serve as a solid foundation for researchers undertaking the synthesis of this important naphthalene derivative.

References

- 1. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 2. US4628123A - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 2-Methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Methoxynaphthalene - Wikipedia [en.wikipedia.org]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. aarti-industries.com [aarti-industries.com]

- 11. Sciencemadness Discussion Board - 2-methoxynaphthalene = 2-naphthol methyl ether = Nerolin I = yara yara - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. data.epo.org [data.epo.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. seastarchemicals.com [seastarchemicals.com]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. nj.gov [nj.gov]

- 17. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 18. carlroth.com [carlroth.com]

- 19. carlroth.com [carlroth.com]

- 20. carlroth.com [carlroth.com]

- 21. tatachemicals.com [tatachemicals.com]

Application Note: Strategic Synthesis of (S)-Naproxen Utilizing 6-Methoxy-1-bromonaphthalene as a Key Intermediate

Abstract